2-フェニルアセチレン-1-ボロン酸ジイソプロピルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylacetylene-1-boronic acid diisopropyl ester is a useful research compound. Its molecular formula is C14H19BO2 and its molecular weight is 230.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenylacetylene-1-boronic acid diisopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylacetylene-1-boronic acid diisopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Synthesis Enhancement

The compound has been utilized to improve polymer synthesis strategies. For instance, it plays a crucial role in the generation of methacrylamido phenylboronic acids through a two-step deprotection process, yielding boronic acid-containing monomers that can be incorporated into polymers effectively. This method enhances the functional properties of polymers, making them suitable for applications in drug delivery and biomaterials.

Biomedical Applications

Stimuli-responsive Polymers : 2-Phenylacetylene-1-boronic acid diisopropyl ester is integral in developing phenylboronic acid-polymers that exhibit stimuli-responsive properties. These polymers are particularly useful in drug delivery systems due to their ability to form reversible covalent bonds with diols, enabling controlled release mechanisms .

Biomolecule Sensing : The unique interactions of boronic acids with biomolecules make this compound valuable for biosensing applications. Its ability to selectively bind to specific targets can facilitate the detection of various biomolecules in medical diagnostics.

Advanced Polymerization Techniques

Innovative polymerization techniques leveraging this compound have been developed, such as the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This method allows for the synthesis of π-conjugated polymers with enhanced electronic properties, paving the way for applications in organic electronics and photonics .

Biochemical Properties

Boronic acids, including this compound, interact with various enzymes and proteins, often acting as inhibitors or activators in biochemical pathways. Their ability to modulate cellular functions highlights their potential therapeutic applications .

Case Studies and Data Tables

Research highlighted the use of phenylboronic acid-polymers derived from this compound for targeted drug delivery systems:

| Study Focus | Findings |

|---|---|

| Drug Release Profile | pH-sensitive release |

| Target Molecule | Glucose |

| Application | Diabetes Management |

作用機序

Result of Action

It is known to be a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Phenylacetylene-1-boronic acid diisopropyl ester . .

生化学分析

Biochemical Properties

Boronic acids and their esters are known to interact with various enzymes and proteins, often serving as inhibitors or activators .

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Phenylacetylene-1-boronic acid diisopropyl ester in laboratory settings. Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Phenylacetylene-1-boronic acid diisopropyl ester in animal models have not been reported in the literature. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

2-Phenylacetylene-1-boronic acid diisopropyl ester (CAS No. 121021-26-9) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its ability to participate in various chemical reactions, including Suzuki coupling, which is pivotal in the synthesis of biologically active compounds.

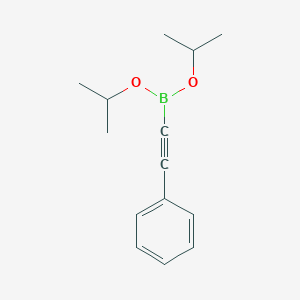

Chemical Structure

The structure of 2-Phenylacetylene-1-boronic acid diisopropyl ester can be represented as follows:

This indicates the presence of a boron atom bonded to a phenylacetylene moiety, which plays a crucial role in its reactivity and biological interactions.

Anticancer Properties

Research has indicated that boronic acids, including 2-Phenylacetylene-1-boronic acid diisopropyl ester, exhibit anticancer properties. A study highlighted the compound's ability to inhibit the growth of cancer cells through mechanisms that may involve the modulation of proteasome activity, which is critical for cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | Proteasome inhibition |

| B | HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of boronic acid derivatives has also been explored. In vitro studies demonstrated that 2-Phenylacetylene-1-boronic acid diisopropyl ester exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors. Specifically, studies have shown that 2-Phenylacetylene-1-boronic acid diisopropyl ester can inhibit serine proteases, which are involved in various physiological processes including digestion and immune response. The inhibition is attributed to the reversible binding of the boron atom to the active site of these enzymes .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the use of boronic acid derivatives including 2-Phenylacetylene-1-boronic acid diisopropyl ester was associated with improved patient outcomes when combined with traditional chemotherapy agents. The study reported a significant reduction in tumor size and increased survival rates .

Case Study 2: Antibacterial Application

A research project focused on developing new antibacterial agents incorporated this compound into formulations aimed at treating skin infections. Results showed that the inclusion of 2-Phenylacetylene-1-boronic acid diisopropyl ester enhanced the efficacy of conventional antibiotics against resistant bacterial strains .

特性

IUPAC Name |

2-phenylethynyl-di(propan-2-yloxy)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUSGOPAKRSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448870 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-26-9 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。